N,N'-bis(2-methoxy-5-nitrophenyl)benzene-1,3-dicarboxamide
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Overview
Description
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two methoxy and two nitro groups attached to phenyl rings, which are further connected to an isophthalamide core
Preparation Methods
The synthesis of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methoxyphenyl compounds followed by amide formation with isophthalic acid derivatives. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE involves its interaction with specific molecular targets and pathways. For instance, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE can be compared with other similar compounds, such as:
N,N’-BIS(2-METHOXY-5-NITROPHENYL)-1,10-DECANEDIAMIDE: Similar structure but with a longer aliphatic chain, leading to different physical and chemical properties.
N,N’-BIS(2-METHOXY-5-NITROPHENYL)HEXANEDIAMIDE: Another similar compound with a shorter aliphatic chain, affecting its solubility and reactivity.
The uniqueness of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE lies in its specific arrangement of functional groups and the isophthalamide core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N4O8 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
1-N,3-N-bis(2-methoxy-5-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O8/c1-33-19-8-6-15(25(29)30)11-17(19)23-21(27)13-4-3-5-14(10-13)22(28)24-18-12-16(26(31)32)7-9-20(18)34-2/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
KRURXKWJXCTZEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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